![molecular formula C9H13ClN2O2 B1520245 2-[(吡啶-2-基甲基)氨基]丙酸盐酸盐 CAS No. 1396962-73-4](/img/structure/B1520245.png)
2-[(吡啶-2-基甲基)氨基]丙酸盐酸盐
描述
2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyridine ring, an amino group, and a carboxylic acid group, making it a versatile molecule in organic synthesis and pharmaceutical research.
科学研究应用
Chemistry: In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity with various functional groups makes it a valuable intermediate in multi-step synthesis processes.
Biology: 2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride has been studied for its biological activity, including its potential as an enzyme inhibitor. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of drugs targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications, from pharmaceuticals to agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride typically involves the reaction of pyridine-2-carbaldehyde with an appropriate amine, followed by reduction and hydrochloride formation. The reaction conditions include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the subsequent addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is also considered in industrial production.
化学反应分析
Types of Reactions: 2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
作用机制
The mechanism by which 2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The specific pathways involved depend on the biological context and the target of interest.
相似化合物的比较
2-[(Pyridin-2-ylmethyl)thio]propanoic acid hydrochloride
2-[(Pyridin-2-ylmethyl)amino]butanoic acid hydrochloride
2-[(Pyridin-2-ylmethyl)amino]acetic acid hydrochloride
Uniqueness: 2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride stands out due to its specific structural features and reactivity profile
属性
IUPAC Name |
2-(pyridin-2-ylmethylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-7(9(12)13)11-6-8-4-2-3-5-10-8;/h2-5,7,11H,6H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOPSTUAGOYOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=CC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1520163.png)
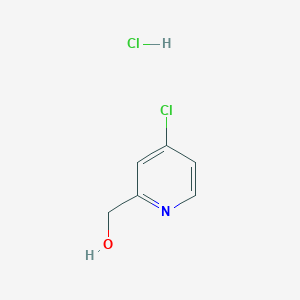
![2-[(4-amino-phenylamino)-methyl]- piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1520167.png)
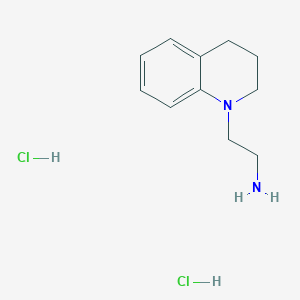

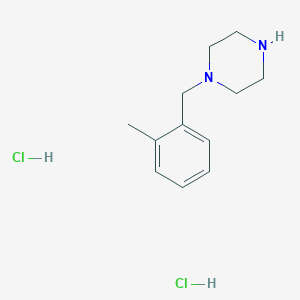
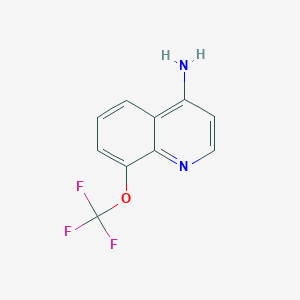
![[1-(4-Methylphenyl)propyl]amine hydrochloride](/img/structure/B1520173.png)
![3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1520175.png)
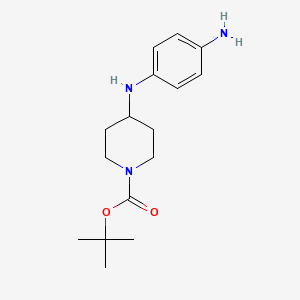

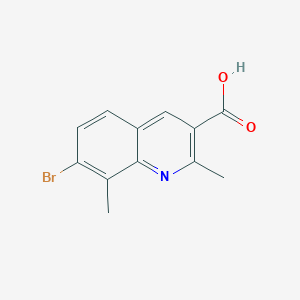
![[(5-Cyclopropylisoxazol-3-yl)methyl]methylamine](/img/structure/B1520185.png)
